1-(8-Phenyloctyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
CAS No. |
919800-83-2 |
|---|---|
Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
1-(8-phenyloctyl)-1,2,4-triazole |
InChI |
InChI=1S/C16H23N3/c1(2-4-9-13-19-15-17-14-18-19)3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,14-15H,1-4,6,9-10,13H2 |
InChI Key |
FFEJYYHCTGILRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCN2C=NC=N2 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 1 8 Phenyloctyl 1h 1,2,4 Triazole
Precursor Synthesis and Functionalization Strategies
The successful synthesis of 1-(8-phenyloctyl)-1H-1,2,4-triazole is contingent upon the efficient preparation of its constituent precursors: an appropriately functionalized 8-phenyloctyl chain and the 1H-1,2,4-triazole heterocycle.
Synthesis of 8-Phenyloctyl Halide Precursors
The 8-phenyloctyl halide is a key intermediate, providing the eight-carbon alkyl chain with a terminal phenyl group. The synthesis of this precursor typically starts from commercially available materials and involves functional group transformations to introduce a halide at the terminus of the alkyl chain, making it susceptible to nucleophilic attack by the triazole ring.
One common approach involves the use of benzoyl halides as precursors. nih.govpolito.itresearchgate.net While specific examples for the direct synthesis of 8-phenyloctyl halide are not detailed in the provided search results, general methods for halide synthesis can be inferred. For instance, a long-chain carboxylic acid or alcohol bearing a phenyl group at the appropriate position could be converted to the corresponding halide.
Alternative strategies might involve Grignard-type reactions or other cross-coupling methodologies to construct the carbon skeleton, followed by halogenation. The choice of the specific halide (e.g., bromide, chloride) can influence the reactivity in the subsequent alkylation step.
Preparation of 1H-1,2,4-Triazole Starting Materials
1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms. chemicalbook.com It exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can interconvert rapidly. chemicalbook.com Several methods are established for the synthesis of the 1,2,4-triazole (B32235) ring system.
A prevalent method involves the reaction of hydrazine (B178648) with formamide (B127407), often at elevated temperatures. google.comgoogle.com This can be achieved by heating hydrazine hydrate (B1144303) with an excess of formamide. google.com Variations of this method include using formic acid and ammonium (B1175870) salts to generate formamide in situ. google.com Another approach is the Pellizzari synthesis, where amides react with hydrazides to form an acyl amidrazone intermediate that subsequently cyclizes to the 1,2,4-triazole. chemicalbook.comutar.edu.my The Einhorn-Brunner synthesis provides another route through the acid-catalyzed condensation of formylacetamide with alkyl hydrazines. chemicalbook.com
More contemporary and efficient methods often utilize microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. organic-chemistry.orgorganic-chemistry.org For example, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide under microwave irradiation without the need for a catalyst. organic-chemistry.orgorganic-chemistry.org
N-Alkylation Approaches for 1,2,4-Triazoles
The final and critical step in the synthesis of this compound is the N-alkylation of the 1,2,4-triazole ring with the 8-phenyloctyl halide precursor. A key challenge in this step is controlling the regioselectivity of the alkylation, as the 1,2,4-triazole anion has multiple nucleophilic nitrogen atoms (N1 and N4). researchgate.netnih.gov
Direct Alkylation Methodologies
Direct alkylation involves the reaction of 1H-1,2,4-triazole with an alkylating agent, such as 8-phenyloctyl halide, in the presence of a base. The choice of base and solvent can significantly influence the ratio of N1 and N4 alkylated isomers. For instance, using sodium ethoxide in ethanol (B145695) as a base tends to favor alkylation at the N1 position. chemicalbook.com However, using sodium hydroxide (B78521) in an aqueous solution can lead to a mixture of both 1-alkyl and 4-alkyl isomers. chemicalbook.com The use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to provide a high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.netslideshare.net
The regioselectivity of the alkylation can be a significant issue, with some direct alkylation methods yielding mixtures of isomers that can be difficult to separate. thieme-connect.com
Phase-Transfer Catalysis in Triazole Alkylation
Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases. In the context of triazole alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the triazole anion from the aqueous phase to the organic phase where the alkyl halide is dissolved. chemicalbook.comnih.gov
This method can be effective for the alkylation of 1,2,4-triazoles. For example, the reaction of 1H-1,2,4-triazole with dibromomethane (B42720) using aqueous NaOH as the base and tetrabutylammonium bromide as the phase-transfer catalyst has been reported. chemicalbook.comnih.gov The use of PTC can lead to improved reaction rates and yields.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgpnrjournal.com This technology is particularly beneficial for the synthesis of heterocyclic compounds like 1,2,4-triazoles. nih.govrsc.org
Advanced Coupling and Cyclization Techniques for Triazole Formation
Modern synthetic chemistry offers several powerful techniques for the formation of the 1,2,4-triazole ring with high efficiency and selectivity. These methods often employ transition metal catalysis, electrochemistry, or multi-component strategies to construct the heterocyclic core under mild conditions.
Copper catalysis has become a cornerstone in the synthesis of nitrogen-containing heterocycles, including 1,2,4-triazoles. These methods are valued for their efficiency, mild reaction conditions, and the use of a relatively inexpensive and abundant metal. Copper-catalyzed reactions can facilitate the formation of both N-C and N-N bonds necessary for constructing the triazole ring.
A common strategy involves the copper-catalyzed oxidative cyclization of amidines with various partners. For instance, a one-pot synthesis can be achieved by reacting nitriles and hydroxylamine (B1172632) in the presence of a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst. This process proceeds through the formation of an amidoxime (B1450833) intermediate, which then couples with another nitrile molecule and cyclizes. This approach is economically and practically advantageous over many previous methods. researchgate.net Another powerful copper-catalyzed method is the coupling of amidines with nitriles, which was one of the first transition-metal-catalyzed syntheses of 1,2,4-triazoles from readily available starting materials. isres.org The use of air or oxygen as the terminal oxidant makes these reactions environmentally benign, with water as the primary byproduct. doaj.org The choice of copper catalyst and reaction conditions can also influence the regioselectivity, allowing for the targeted synthesis of specific isomers. For example, Cu(II) catalysis has been shown to favor the formation of 1,5-disubstituted 1,2,4-triazoles. frontiersin.org
Table 1: Examples of Copper-Catalyzed 1,2,4-Triazole Synthesis Methods
| Starting Materials | Catalyst System | Oxidant | Key Features |
|---|---|---|---|
| Amidines and Nitriles | CuBr / 1,10-phenanthroline | Air | Tolerates a wide range of functional groups. organic-chemistry.org |
| Nitriles and Hydroxylamine | Cu(OAc)₂ | - | One-pot synthesis without requiring an inert atmosphere. researchgate.net |
| Amidines and Trialkylamines | Copper catalyst / K₃PO₄ | O₂ | Efficient for 1,3-disubstituted 1,2,4-triazoles. researchgate.netisres.org |
| 2-Aminopyridines and Nitriles | Phen-MCM-41-CuBr | Air | Heterogeneous and recyclable catalyst. organic-chemistry.org |
Electrochemical synthesis has emerged as a green and powerful alternative for constructing heterocyclic scaffolds. By using electrical current to drive redox reactions, it often avoids the need for harsh chemical oxidants or metal catalysts, leading to cleaner reaction profiles and simpler purification. mdpi.comresearchgate.net
For the synthesis of 1,2,4-triazoles, electrochemical methods can enable intramolecular dehydrogenative C-N cross-coupling reactions under mild conditions. mdpi.comresearchgate.net One such approach involves the oxidative cyclization of hydrazones. nih.gov For instance, a reagent-free, one-pot process can efficiently produce 1,2,4-triazolo[4,3-a]pyridines from commercially available aldehydes and 2-hydrazinopyridines. mdpi.comresearchgate.net Another electrochemical multicomponent reaction utilizes aryl hydrazines, paraformaldehyde, and ammonium acetate (NH₄OAc) in an alcohol solvent. The alcohol serves as both the solvent and a reactant, while NH₄OAc acts as the nitrogen source, highlighting the atom economy of this approach. organic-chemistry.org These methods are often performed in simple undivided cells with graphite (B72142) or platinum electrodes and are scalable. mdpi.comresearchgate.netnih.gov
Table 2: Overview of Electrochemical 1,2,4-Triazole Synthesis
| Reaction Type | Substrates | Key Advantages |
|---|---|---|
| Intramolecular Dehydrogenative C–N Coupling | Hydrazones derived from aldehydes and 2-hydrazinopyridines | Metal- and oxidant-free; atom- and step-economical. mdpi.comresearchgate.net |
| Multi-component Reaction | Aryl hydrazines, paraformaldehyde, NH₄OAc, alcohols | Avoids strong oxidants and transition-metal catalysts. organic-chemistry.org |
| Electro-oxidative Cyclization | Hydrazones, benzylamines, benzamides | Uses inexpensive stainless steel anode; scalable. nih.gov |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. MCRs are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity. nih.gov
Several MCRs have been developed for the synthesis of 1,2,4-triazole scaffolds. One approach involves a three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones, promoted by a simple base like sodium carbonate, completely avoiding the need for a metal catalyst. nih.gov Another versatile process allows for the direct synthesis of 1-aryl-1,2,4-triazoles from anilines, aminopyridines, or pyrimidines. The regioselectivity of this N-N bond-forming reaction is exceptionally high. frontiersin.org The development of MCRs coupled with intramolecular cycloadditions has also proven to be a powerful tool for creating complex fused triazole systems. organic-chemistry.org
Reaction Optimization and Process Intensification for Research-Scale Synthesis
Optimizing the synthesis of a target compound like this compound is crucial for improving yield, purity, and efficiency, especially for generating material for research purposes. Process intensification techniques, such as microwave-assisted synthesis and continuous flow chemistry, offer significant advantages over traditional batch methods.
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.govscispace.com For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org
Continuous flow chemistry is another powerful tool for process intensification. researchgate.netnih.govrsc.org In a flow reactor, reagents are pumped through a heated tube or microfluidic chip, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This leads to better reproducibility, improved safety when handling hazardous intermediates, and easier scalability. researchgate.netrsc.org High-throughput synthesis platforms integrating flow reactors with automated purification can rapidly generate libraries of triazole derivatives for screening purposes. researchgate.netrsc.org Such a system could be employed to optimize the synthesis of this compound by quickly varying reaction conditions or precursors.
Table 3: Comparison of Synthesis Technologies for 1,2,4-Triazoles
| Technology | Principle | Advantages for Research-Scale Synthesis |
|---|---|---|
| Batch Synthesis | Reagents are mixed in a flask and reacted for a set time. | Simple setup, suitable for initial exploration. |
| Microwave-Assisted Synthesis (MAOS) | Uses microwave energy for rapid, uniform heating. | Drastically reduced reaction times, often higher yields, improved purity. nih.govscispace.com |
| Continuous Flow Synthesis | Reagents are continuously pumped through a reactor. | Precise control of parameters, enhanced safety, easy scalability, high reproducibility. researchgate.netnih.govrsc.orgrsc.org |
Optimization studies often involve screening different solvents, bases, catalysts, and temperature profiles to find the ideal conditions for a specific substrate combination. For Suzuki-Miyaura coupling reactions to functionalize a pre-formed triazole ring, for instance, optimization might involve testing various palladium catalysts and ligands. nih.gov
Purification and Isolation Techniques for High-Purity Research Material
Obtaining high-purity this compound is essential for accurate biological and chemical studies. The purification strategy depends on the physical properties of the compound and the nature of the impurities generated during the synthesis. Common techniques include crystallization, column chromatography, and acid-base extraction.
Crystallization is a primary method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. core.ac.uk The choice of solvent is critical; suitable solvents for triazole derivatives include ethanol, ethyl acetate, and tetrahydrofuran. mdpi.comcore.ac.uk For N-rich triazole compounds, slow evaporation of an ethanolic solution has been used to obtain high-quality crystals suitable for X-ray diffraction. doaj.orgmdpi.comresearchgate.net
Column Chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried by a mobile phase (eluent). For triazole derivatives, common eluents are mixtures of a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) and a polar solvent like methanol (B129727). researchgate.nettubitak.gov.trrsc.org For example, a mixture of chloroform and methanol (e.g., 90:10 or 95:5 v/v) has been successfully used to purify triazole-containing products. researchgate.nettubitak.gov.trrsc.org
Acid-Base Extraction can be effective if the triazole product or impurities have acidic or basic properties. For instance, if the crude product contains unreacted acidic starting materials, it can be dissolved in an organic solvent and washed with an aqueous basic solution to remove the acidic impurities.
A typical purification workflow might involve an initial extraction to remove bulk impurities, followed by column chromatography to isolate the main product, and a final crystallization step to achieve high purity. core.ac.uktubitak.gov.tr
Table 4: Common Purification Techniques for 1,2,4-Triazole Derivatives
| Technique | Principle | Typical Solvents/Reagents | Target Impurities Removed |
|---|---|---|---|
| Crystallization | Differential solubility at different temperatures. | Ethanol, Ethyl Acetate, Methyl Ethyl Ketone. core.ac.uk | Soluble impurities, side products with different polarity. |
| Column Chromatography | Differential adsorption on a stationary phase. | Silica gel with Chloroform/Methanol or Dichloromethane/Methanol gradients. researchgate.nettubitak.gov.trrsc.org | Isomers, unreacted starting materials, closely related side products. |
| Acid-Base Wash | Differential solubility in acidic/basic aqueous solutions. | Dilute HCl, NaHCO₃, or NaOH solutions. | Acidic or basic starting materials and byproducts. |
Structure Activity Relationship Sar Studies of 1 8 Phenyloctyl 1h 1,2,4 Triazole Analogues
Impact of N-Substitution Modifications on Biological Interactions
The length and branching of the alkyl chain connecting the triazole and phenyl rings are critical determinants of biological activity. Studies on various 1,2,4-triazole (B32235) derivatives have shown that altering the alkyl chain length can significantly influence the compound's interaction with its biological target. For instance, in a series of antifungal triazole derivatives, lengthening the side chain with a double bond was found to negatively impact their spatial orientation within the target enzyme, leading to reduced antifungal activity. nih.gov This suggests that an optimal chain length is necessary for proper binding.
The presence of branching on the alkyl chain can also affect activity. While specific data on 1-(8-phenyloctyl)-1H-1,2,4-triazole is limited, related studies on other heterocyclic compounds indicate that branching can influence the molecule's lipophilicity and steric profile, thereby modulating its biological interactions.
Table 1: Impact of Alkyl Chain Modifications on Biological Activity of Triazole Analogues
| Analogue | Alkyl Chain Modification | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Antifungal Triazole Derivative | Lengthening of side chain by a double bond | Decreased antifungal activity | nih.gov |
| Betulinic acid-triazole derivative | Larger C-30 side chains with aromatic substitutions | Favored cytotoxic activity | nih.gov |
Modifications to the terminal phenyl group, including the introduction of various substituents, have been extensively studied to understand their impact on biological activity. nih.govresearchgate.net The electronic properties and position of these substituents can dramatically alter the compound's potency and selectivity.
For example, in a series of triazole derivatives synthesized as potential inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, the substitution pattern on the phenyl ring was found to be important. nih.gov While an unsubstituted phenyl ring did not lead to a loss of potency, introducing methyl groups at specific positions (3- or 4-position) resulted in a slight increase in potency. nih.gov A more significant enhancement was observed with a bulkier hydrophobic isopropyl group at the para-position, which increased the potency nearly tenfold. nih.gov Conversely, introducing a trifluoromethyl (CF3) group at the para-position did not offer any advantage. nih.gov
In another study on triazole-containing natural product derivatives, the introduction of electron-rich aromatic ring systems was found to significantly increase cytotoxicity. nih.gov Both electron-donating groups (like methyl, ethyl, and tert-butyl) and electron-withdrawing groups (like methoxy, fluoro, nitrile, and nitro) on the benzene (B151609) ring of the side chain were more effective than the unsubstituted derivative. nih.gov Specifically, compounds with electron-withdrawing substituents on the 1,2,4-triazole ring exhibited potent activity against several cancer cell lines. nih.gov
Table 2: Effect of Phenyl Group Substitution on Biological Activity of Triazole Analogues
| Analogue Series | Substitution on Phenyl Ring | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Annexin A2–S100A10 Protein Interaction Inhibitors | Unsubstituted | No reduction in potency | nih.gov |
| 3- or 4-methyl | Small increase in potency | nih.gov | |
| para-isopropyl | Nearly 10-fold increase in potency | nih.gov | |
| para-CF3 | No advantage in potency | nih.gov | |
| Triazole-Containing Natural Product Derivatives | Electron-rich aromatic rings | Significantly increased cytotoxicity | nih.gov |
| Electron-withdrawing substituents | Potent activity against cancer cell lines | nih.gov |
Structural Modifications of the Triazole Heterocycle
The triazole ring itself is a key pharmacophore, and its structural modification provides another avenue for modulating biological activity. rsc.orgnih.govresearchgate.netresearchgate.net Both the isomeric form of the triazole and the introduction of substituents on the ring can have profound effects. rsc.orgresearchgate.netresearchgate.netnih.gov
The arrangement of nitrogen atoms within the five-membered ring is a critical structural feature. While 1,2,4-triazole is a common scaffold, its isomer, 1,3,4-triazole, and other related heterocycles have also been investigated. The different electronic distribution and hydrogen bonding capabilities of these isomers can lead to altered biological profiles. For instance, both 1,2,3- and 1,2,4-triazoles can accommodate a wide range of substituents, leading to diverse bioactive molecules. nih.gov The choice between these isomeric cores can be a crucial step in drug design, influencing the compound's interaction with its target. researchgate.net
Introducing substituents directly onto the 1,2,4-triazole ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological interactions. researchgate.netrsc.orgnih.gov For instance, the C5-arylation of 1,2,4-triazoles has been shown to produce compounds with potent antibacterial activity. researchgate.net Similarly, the introduction of a mercapto group to form 1,2,4-triazole-3-thiones has been a successful strategy in developing compounds with a wide range of biological activities, including antiviral and anti-infective properties. nih.govmdpi.com
In a study on antifungal 1,2,4-triazole derivatives, the introduction of a trifluoromethyl (CF3) group at a specific position resulted in a broad antifungal spectrum and significantly higher potency compared to standard drugs. nih.gov This highlights the potential of small, electron-withdrawing groups to dramatically enhance activity.
Table 3: Influence of Triazole Ring Substituents on Biological Activity
| Analogue Series | Substitution on Triazole Ring | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| 1,3,5–trisubstituted–1,2,4–triazoles | C5-arylation | Potent activity against Escherichia coli and Staphylococcus aureus strains | researchgate.net |
| Antifungal 1,2,4-triazole derivative | Trifluoromethyl (CF3) group | Broad antifungal spectrum and 64-fold more potency than reference drugs against Aspergillus fumigatus | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.netrsc.org These models use statistical methods like multiple linear regression to develop equations that can predict the activity of new, unsynthesized analogues. rsc.org This approach is invaluable for rational drug design, as it helps to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources. rsc.org
Several QSAR studies have been successfully applied to 1,2,4-triazole derivatives to predict their activity as, for example, α-glucosidase inhibitors and antifungal agents. rsc.orgtandfonline.com These models are developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental biological data. researchgate.net The resulting models can not only predict the activity of new compounds but also provide insights into the key structural features required for potent biological interactions. nih.gov For instance, a QSAR model developed for 1,2,4-triazolone derivatives successfully described a high correlation between experimental and predicted antidiabetic activity. researchgate.netrsc.org
Descriptor Selection and Calculation in QSAR
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activities. A critical first step in developing a reliable QSAR model is the selection and calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and are broadly categorized.
For 1,2,4-triazole derivatives, a range of descriptors are employed to capture the structural variations that influence activity. In 3D-QSAR studies, the molecular field is calculated at various grid points around the aligned molecules. nih.gov Steric, electrostatic, and hydrophobic interaction energies are commonly calculated using a probe, such as a methyl group with a +1 charge, to map out the spatial requirements for optimal receptor interaction. nih.gov
In addition to field-based descriptors, other categories are also calculated:
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecules, which can be crucial for their interaction with biological targets. rsc.orgnih.gov
Physicochemical Descriptors: Parameters such as surface tension (η) and index of refraction have been used in QSAR models for 1,2,4-triazoles, with surface tension, in particular, showing a dominating role in some models. semanticscholar.org
The selection of descriptors is a vital process aimed at choosing a subset that has a strong correlation with biological activity while avoiding inter-correlation among the descriptors themselves. researchgate.net
Table 1: Types of Molecular Descriptors Used in QSAR Studies of Triazole Analogues
| Descriptor Type | Description | Examples | Significance |
|---|---|---|---|
| 3D-QSAR Fields | Interaction energies calculated on a grid surrounding the molecule. | Steric Fields, Electrostatic Fields | Defines the required 3D shape and electronic environment for binding to a biological target. nih.gov |
| Quantum Chemical | Properties derived from quantum mechanics calculations. | HOMO Energy, LUMO Energy, Dipole Moment | Relates the electronic structure of the molecule to its reactivity and interaction capabilities. rsc.orgnih.gov |
| Physicochemical | Experimentally measured or calculated physical properties. | Surface Tension (η), Index of Refraction, Molar Refractivity | Captures bulk properties that can influence a compound's pharmacokinetics and pharmacodynamics. semanticscholar.org |
Model Development and Validation for Triazole Activity Prediction
Once descriptors are calculated, a mathematical model is developed to establish a correlation between these descriptors and the biological activity of the compounds. Several statistical methods are used to build QSAR models for 1,2,4-triazole derivatives, including:
Multiple Linear Regression (MLR): Creates a linear equation relating the most significant descriptors to activity. scispace.com
Multiple Non-linear Regression (MNLR): Used when the relationship between structure and activity is not linear. scispace.com
k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA): A 3D-QSAR method that uses distance learning to classify compounds based on their molecular fields. nih.gov
Artificial Neural Network (ANN): A machine learning method, often a three-layered feed-forward network, capable of modeling complex non-linear relationships. researchgate.net
Validation is an essential aspect of QSAR modeling to ensure the developed model is robust, stable, and has predictive power. This involves both internal and external validation procedures. nih.gov
Internal Validation: Often performed using a cross-validation technique (e.g., leave-one-out). The model is repeatedly built with a portion of the data and used to predict the activity of the remaining data. The cross-validated correlation coefficient (q²) is a key metric; a high q² value indicates good model robustness.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used during the model development phase. nih.gov The predictive correlation coefficient (pred_r² or R²test) measures how well the model predicts the activity of new compounds. researchgate.net
A successful QSAR model for triazole analogues will have strong statistical significance, indicated by a high correlation coefficient (r²), a high internal predictivity (q²), and high external predictivity (pred_r²). nih.gov For example, one 3D-QSAR model for anticancer 1,2,4-triazole derivatives showed an r² of 0.8713 and a pred_r² of 0.8417, indicating a strong relationship between the descriptors and biological activity. nih.gov Another study on different triazole derivatives using MNLR reported a q² of 0.90 and an R²test of 0.852. researchgate.net
Table 2: Example of Statistical Validation Parameters for QSAR Models of 1,2,4-Triazole Derivatives
| Model Type | Correlation Coefficient (r²) | Cross-Validation (q²) | External Validation (pred_r²) | Reference |
|---|---|---|---|---|
| kNN-MFA | 0.8713 | 0.2129 | 0.8417 | nih.gov |
| MLR | Not Specified | 0.51 | 0.936 | researchgate.net |
| MNLR | Not Specified | 0.90 | 0.852 | researchgate.net |
| ANN (3-2-1) | 0.896 | Not Specified | Not Specified | researchgate.netscispace.com |
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is critical for its interaction with biological receptors.
Conformational Analysis: The 1,2,4-triazole ring itself is a key pharmacophore that can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms. nih.gov Theoretical studies have shown that the 1H-1,2,4-triazole tautomer is generally the most stable form. nih.gov The conformation of the flexible octyl chain in this compound and its analogues is also a crucial factor, as it determines the spatial positioning of the terminal phenyl group relative to the triazole ring, influencing how the molecule fits into a receptor's binding site.
Stereochemical Considerations: When a molecule contains a chiral center, its different enantiomers can exhibit significantly different biological activities. This stereoselectivity is a hallmark of specific drug-receptor interactions. SAR studies on chiral γ-aryl-1H-1,2,4-triazole derivatives have demonstrated the profound importance of stereochemistry. nih.gov In studies against Penicillium digitatum, pairs of enantiomers showed markedly different inhibitory activities. nih.gov These observations strongly suggest that the biological target, cytochrome P450, discriminates between the enantiomers, with one fitting the active site much more effectively. nih.gov In a notable case, the R-enantiomer of one compound was found to be 230 times more active than its corresponding S-enantiomer, highlighting that a specific stereochemical configuration is essential for potent activity. nih.gov
Table 3: Example of Stereoselective Antifungal Activity in Chiral 1,2,4-Triazole Analogues
| Compound Pair | Enantiomer | Relative Inhibitory Activity | Fold Difference | Target |
|---|---|---|---|---|
| Compound 5g | 5g-R | High | 230x | Cytochrome P450 nih.gov |
This demonstrates that for certain 1,2,4-triazole analogues, the stereochemistry at a chiral center is a dominant factor in determining biological potency.
Mechanistic Investigations of 1 8 Phenyloctyl 1h 1,2,4 Triazole Biological Actions Non Clinical Focus
Elucidation of Molecular Target Interactions in Research Models
Research into the molecular interactions of 1-(8-phenyloctyl)-1H-1,2,4-triazole, often referred to by its common name penconazole (B33189), has centered on its role as an enzyme inhibitor. These investigations are crucial for understanding its fungicidal properties.
The primary mechanism of action of penconazole is the inhibition of sterol biosynthesis, specifically targeting the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene. hb-p.comtitanunichem.compomais.commahanco.ir This enzyme is critical for the production of ergosterol (B1671047), an essential component of fungal cell membranes that regulates membrane fluidity and permeability. nih.govwikipedia.org
By inhibiting CYP51, penconazole disrupts the fungal cell membrane's integrity, leading to the cessation of fungal development. titanunichem.compomais.commahanco.ir The nitrogen atom in the triazole ring of penconazole binds to the heme iron atom at the active site of CYP51, forming a complex that prevents the enzyme from catalyzing the demethylation of lanosterol (B1674476), a precursor to ergosterol. nih.govnih.gov This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, ultimately resulting in fungistasis. nih.gov
Studies have shown that exposure of fungi, such as Fusarium oxysporum, to penconazole can lead to the overexpression of the CYP51a gene. nih.govnih.gov This is considered an adaptation mechanism by the fungus to the toxic compound, rather than a sign of resistance. nih.gov The effectiveness of triazole fungicides, including penconazole, is linked to their ability to bind to and inhibit CYP51. nih.govnih.govnih.gov
The table below summarizes the key enzyme inhibition information for this compound (Penconazole).
| Target Enzyme | Enzyme Class | Gene | Mechanism of Inhibition | Effect on Fungi |
| Sterol 14α-demethylase | Cytochrome P450 Monooxygenase | CYP51 | Inhibition of ergosterol biosynthesis | Disruption of cell membrane formation and fungal death |
Currently, publicly available research does not indicate that this compound's primary mode of action involves direct binding to specific cellular receptors in the context of its fungicidal or plant-related activities. The main focus of mechanistic studies remains on its well-established role as an enzyme inhibitor.
While specific protein crystallography and ligand co-crystallization studies for this compound were not found in the search results, extensive research exists on the structural basis of azole drug interactions with CYP51. nih.govnih.gov These studies reveal that azole compounds, as a class, bind to the active site of CYP51, with the nitrogen atom of the azole ring coordinating with the heme iron. nih.gov The specificity and potency of different azole inhibitors are determined by the interactions of their respective side chains with the amino acid residues lining the active site pocket of the enzyme. nih.gov Molecular docking studies of other 1,2,4-triazole (B32235) derivatives have demonstrated a strong binding affinity to CYP51, supporting this mechanism of action. nih.govmdpi.comresearchgate.net
Cellular Level Effects and Pathway Modulation in Research Organisms
The inhibitory action of this compound at the molecular level translates into significant effects on a cellular level, particularly in fungi and plants.
In fungi, the primary cellular effect of penconazole is the disruption of the cell membrane due to the inhibition of ergosterol biosynthesis. hb-p.comtitanunichem.compomais.com This leads to a failure in cell membrane formation and ultimately, cell death. hb-p.com The compound is absorbed by the fungal hyphae and translocated, providing both protective and curative action against fungal pathogens. hb-p.comtitanunichem.com
Research has demonstrated the efficacy of penconazole against a broad spectrum of pathogenic fungi, including those responsible for powdery mildew and pome fruit scab. hb-p.comtitanunichem.com Studies on Fusarium oxysporum, a potato pathogen, have shown that penconazole can stunt its growth. nih.govnih.gov While some fungi may exhibit adaptive responses, such as the overexpression of the CYP51a gene, complete resistance to penconazole was not observed in these studies. nih.govnih.gov
The table below presents the results of in vitro antifungal activity of various 1,2,4-triazole derivatives against different plant pathogenic fungi.
| Compound | Organism | Inhibition Rate (%) at 50 mg/L | EC50 (µg/mL) |
| 8c | Physalospora piricola | >90 | Not specified |
| 8d | Physalospora piricola | >90 | 10.808 |
| 8k | Physalospora piricola | >90 | 10.126 |
| 9e | Physalospora piricola | >90 | Not specified |
| Mefentrifluconazole (Control) | Physalospora piricola | Not specified | 39.516 |
| 5j | Phytophthora capsici | 90 | 17.362 |
| Mefentrifluconazole (Control) | Phytophthora capsici | Not specified | 75.433 |
| 5a4 | S. sclerotiorum | Not specified | 1.59 |
| 5a4 | P. infestans | Not specified | 0.46 |
| 5a4 | R. solani | Not specified | 0.27 |
| 5a4 | B. cinerea | Not specified | 11.39 |
| 5b2 | S. sclerotiorum | Not specified | 0.12 |
It is important to note that while often referred to as an antibacterial in some sources, the primary and well-documented mechanism of penconazole is as an antifungal agent through the inhibition of ergosterol biosynthesis, a pathway not present in bacteria. hb-p.com
In plant systems, this compound is recognized for its systemic properties. hb-p.comtitanunichem.com It is absorbed by the leaves and can be translocated acropetally (upwards) within the plant. hb-p.comtitanunichem.com This systemic action allows the compound to protect the plant from fungal pathogens and also to have a curative effect on existing infections. hb-p.comtitanunichem.com
The primary application of penconazole in plant systems is for the control of fungal diseases on a variety of crops, including vines, pome fruits, stone fruits, ornamentals, and vegetables. hb-p.comtitanunichem.com By controlling fungal pathogens, it indirectly contributes to plant health and can be considered a tool for pathogen defense. While some triazole compounds can have plant growth regulating effects, the available information on penconazole primarily emphasizes its fungicidal action. medchemexpress.com
Mammalian Cell Culture Studies (e.g., specific enzyme assays, not clinical efficacy)
While the 1,2,4-triazole nucleus is a core component of many biologically active compounds, specific enzyme assay data for this compound in mammalian cell cultures is not extensively documented in publicly available research. However, studies on other 1,2,4-triazole derivatives provide insight into the potential enzymatic interactions this class of compounds can have in mammalian cells.
For instance, various 1,2,4-triazole derivatives have been synthesized and evaluated for their effects on key enzymes in cancer and inflammation pathways. nih.govnih.gov Research has shown that certain indolyl-1,2,4-triazole hybrids can inhibit cyclin-dependent kinases (CDK4/CDK6) and show cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231. rsc.org Other derivatives have been investigated for their inhibitory effects on enzymes such as methionine aminopeptidase (B13392206) type II (MetAP2), which is crucial for the growth of liver cancer cells (HepG2). nih.gov Furthermore, some triazole derivatives have demonstrated the ability to reduce the production of pro-inflammatory cytokines like TNF-α and IFN-γ in peripheral blood mononuclear cell (PBMC) cultures, indicating an anti-inflammatory potential. nih.gov
Interactive Data Table: Examples of Enzyme Inhibition by 1,2,4-Triazole Derivatives in Mammalian Cell Studies
| Derivative Class | Target Enzyme(s)/Pathway | Cell Line(s) | Observed Effect | Reference |
| Indolyl-1,2,4-triazoles | CDK4/CDK6 | MCF-7, MDA-MB-231 | Anti-proliferative activity | rsc.org |
| 1,2,4-Triazoles with 1,4-benzodioxane | MetAP2 | HepG2 | Inhibition of cell growth | nih.gov |
| 1,2,4-Triazoles with propanoic acid | TNF-α, IFN-γ production | PBMC | Anti-inflammatory effects | nih.gov |
| Benzenesulfonamides with 1,2,4-triazole | Carbonic Anhydrase (hCA IX, hCA XII) | Not specified | Inhibition of tumor-associated enzymes | nih.gov |
High-Throughput Screening Approaches for Target Identification in Research
High-Throughput Screening (HTS) is a foundational technology in drug discovery used to rapidly test thousands of chemical compounds against biological targets to identify "hits" or "leads". researchgate.netox.ac.uk This automated process utilizes robotics, liquid handling devices, and sensitive plate readers to quickly assess the biological or biochemical activity of large compound libraries, making it a cost-effective method for target validation. ox.ac.uknih.gov
The HTS process typically involves:
Assay Development: Creating a robust and miniaturized assay suitable for automation that measures a specific biological activity, such as enzyme inhibition or receptor binding. nih.gov
Library Screening: Testing a large, diverse library of compounds in the assay to identify molecules that produce the desired effect. ox.ac.uk
Hit Confirmation and Validation: Re-testing the initial hits and performing secondary assays to confirm their activity and rule out false positives. chapman.edu
Dose-Response Analysis: Determining the potency (e.g., IC50) of the confirmed hits to prioritize them for further development.
While HTS is a powerful tool for identifying the molecular targets of novel compounds, there is no specific information in the available literature detailing the use of HTS to identify the biological targets of This compound .
However, HTS has been successfully used for other triazole-containing compounds. For example, cell-based HTS was employed to screen for small molecules that could prevent retinal degeneration caused by a specific rhodopsin mutation. nih.gov In another instance, HTS was used to identify triazole derivatives that act as selective inhibitors of adenylyl cyclase 2 (AC2), an enzyme implicated in various diseases. chapman.edu These examples demonstrate the utility of HTS in deconvoluting the complex biological activities of novel chemical entities, a strategy that could be applied to this compound.
Resistance Mechanisms in Biological Systems Against Triazole Compounds
The extensive use of triazole compounds, particularly as antifungal agents in medicine and agriculture, has led to the emergence of resistance in various biological systems, most notably in fungal pathogens like Aspergillus fumigatus. nih.govnih.gov Understanding these resistance mechanisms is crucial as they can inform the development of more durable therapeutic agents. The primary mechanisms of resistance against triazoles are generally categorized as follows:
Modification of the Target Enzyme: The most common resistance mechanism involves alterations in the drug's primary target. For antifungal triazoles, the target is the lanosterol 14α-demethylase enzyme (encoded by the CYP51 gene), which is essential for ergosterol biosynthesis. nih.govoup.com
Point Mutations: Single amino acid changes in the CYP51 protein can reduce the binding affinity of triazole drugs, rendering them less effective. nih.gov In A. fumigatus, mutations at specific codons such as G54, L98, M220, and G448 in the Cyp51A protein are frequently associated with clinical resistance. nih.govasm.org Similar mutations have been identified in the Cyp51B isoenzyme, such as the G457S substitution, indicating that this secondary enzyme can also contribute to resistance. asm.orgnih.gov
Gene Overexpression: An increase in the production of the target enzyme can overcome the inhibitory effect of the drug. This is often caused by insertions of tandem repeats (e.g., TR₃₄, TR₄₆) in the promoter region of the cyp51A gene, leading to its overexpression. oup.comnih.govacs.org Overexpression of the cyp51B gene has also been observed in resistant isolates. asm.org
Reduced Intracellular Drug Concentration:
Efflux Pumps: The overexpression of membrane transporters that actively pump the triazole compound out of the cell is another significant resistance mechanism. This prevents the drug from reaching its intracellular target at a sufficient concentration. oup.comacs.org
Alterations in Other Pathway Components:
Interactive Data Table: Key Resistance Mechanisms to Triazole Compounds
| Mechanism Category | Specific Mechanism | Gene(s) Involved | Biological System Example | Consequence | Reference(s) |
| Target Modification | Point Mutations in Target Enzyme | cyp51A, cyp51B | Aspergillus fumigatus | Decreased drug binding affinity | nih.gov, nih.gov, asm.org |
| Target Modification | Overexpression of Target Enzyme | cyp51A, cyp51B | Aspergillus fumigatus | Titration of the drug, requiring higher concentrations for inhibition | asm.org, nih.gov, oup.com |
| Drug Concentration | Increased Efflux | Efflux pump genes | Candida albicans | Reduced intracellular drug concentration | acs.org, oup.com |
| Pathway Alteration | Mutations in Pathway Enzyme | hmg1 | Aspergillus fumigatus | Disruption of triazole-induced negative feedback | nih.gov, nih.gov |
Computational and Theoretical Chemistry of 1 8 Phenyloctyl 1h 1,2,4 Triazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic behavior and predict various molecular parameters. researchgate.netcore.ac.uk
The electronic structure of 1,2,4-triazole (B32235) derivatives is a key determinant of their reactivity. asianpubs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
For various 1,2,4-triazole derivatives, the HOMO energies can range, for example, from -7.128 eV to -7.144 eV, while LUMO energies can be in the range of -1.358 eV to -2.526 eV. nih.gov This results in HOMO-LUMO energy gaps that can vary, for instance, from 4.618 eV to 5.637 eV. nih.gov The distribution of electron density in these orbitals is also important; often, the HOMO is located on one part of the molecule, while the LUMO is on another, indicating charge transfer characteristics upon excitation. nih.govnih.gov
| Parameter | Description | Typical Value Range for 1,2,4-Triazole Derivatives |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.1 to -7.2 eV nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.3 to -2.6 eV nih.gov |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO | 4.6 to 5.7 eV nih.gov |
This table presents example values for illustrative purposes and the actual values for 1-(8-Phenyloctyl)-1H-1,2,4-triazole may differ.
Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.netcore.ac.uk
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C nuclei. For instance, in 1,2,4-triazole derivatives, the protons of the triazole ring and adjacent methylene (B1212753) groups can be assigned specific chemical shifts. ripublication.comnih.govurfu.ru
IR Spectroscopy: Infrared (IR) spectra can be simulated to identify characteristic vibrational frequencies. For the 1,2,4-triazole ring, key vibrations include C=N and N-N stretching, which appear at specific wavenumbers. researchgate.netnih.gov
UV-Vis Spectroscopy: The electronic absorption spectra can be predicted to understand the electronic transitions within the molecule. The calculations can help assign the observed absorption bands to specific molecular orbital transitions, often from HOMO to LUMO. mdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools to predict how a ligand like this compound might interact with a biological target, such as a protein or enzyme. pensoft.netresearchgate.net These methods are crucial in drug discovery for screening potential drug candidates. pensoft.netijcrcps.com
Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. pensoft.netijcrcps.com For 1,2,4-triazole derivatives, these studies have been used to investigate their potential as inhibitors of various enzymes. pensoft.netnih.gov The analysis reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, the triazole ring itself can be a crucial pharmacophore, interacting with the target receptor. nih.gov
Following docking, the strength of the interaction between the ligand and the protein is often estimated by calculating the binding energy. nih.govpensoft.net Lower binding energy values typically indicate a more stable complex and higher binding affinity. ijcrcps.com For various 1,2,4-triazole derivatives docked into different protein targets, binding energies have been reported in ranges such as -6.23 to -9.96 kcal/mol. ijcrcps.com These calculations help in ranking potential inhibitors and prioritizing them for further experimental testing. pensoft.net
| Docking Parameter | Description | Example Values for 1,2,4-Triazole Derivatives |
| Binding Energy | Estimated free energy of binding between ligand and protein | -6 to -10 kcal/mol ijcrcps.com |
| Key Interactions | Types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions) | Hydrogen bonding with active site residues, hydrophobic interactions with nonpolar residues. nih.gov |
This table presents example values for illustrative purposes and the actual values for this compound will depend on the specific protein target.
Prediction of Pharmacokinetic-Relevant Parameters (In Silico, Non-Clinical)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. pensoft.netresearchgate.net These predictions are vital for assessing the drug-likeness of a compound early in the discovery process. nih.govjetir.org Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are calculated to evaluate compliance with guidelines like Lipinski's rule of five. pensoft.netresearchgate.net For 1,2,4-triazole derivatives, these in silico tools can help predict their oral bioavailability and potential for crossing biological membranes. pensoft.netjetir.org
Computational Prediction of Absorption and Distribution Potentials (e.g., LogP, TPSA)
The absorption and distribution of a chemical compound within a biological system are critical determinants of its potential activity. Computational tools can predict key molecular descriptors that influence these pharmacokinetic properties. For this compound, several important descriptors have been calculated and are available in public databases such as PubChem. nih.gov
One of the most important parameters is the partition coefficient (LogP), which measures the lipophilicity of a compound. The XLogP3-AA value, a computationally predicted LogP, for this compound is 4.5. nih.gov This relatively high value suggests that the compound is significantly lipophilic, which may favor its partitioning into lipid bilayers and affect its distribution in the body.
Another key descriptor is the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms in a molecule. The TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the computed TPSA is 30.7 Ų. nih.gov
Additional computed properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 257.37 g/mol | PubChem nih.gov |
| XLogP3-AA | 4.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 9 | PubChem nih.gov |
| Exact Mass | 257.189197746 Da | PubChem nih.gov |
| Monoisotopic Mass | 257.189197746 Da | PubChem nih.gov |
| Topological Polar Surface Area | 30.7 Ų | PubChem nih.gov |
| Heavy Atom Count | 19 | PubChem nih.gov |
In Silico Identification of Metabolic Hotspots (e.g., CYP Substrates)
The metabolism of a compound, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, significantly influences its efficacy and duration of action. nih.gov In silico methods can predict which parts of a molecule are most likely to be metabolized, known as metabolic hotspots.
For triazole-containing compounds, the 1,2,4-triazole ring itself is generally resistant to CYP-mediated oxidation. nih.gov Instead, metabolic transformations are more likely to occur on the side chains. In the case of this compound, the long phenyloctyl chain presents several potential sites for metabolism.
Computational models, such as Meteor, are used to predict the metabolic fate of compounds. nih.gov While a specific prediction for this compound is not publicly available, general principles of drug metabolism suggest that the alkyl chain and the phenyl ring are the most probable sites of enzymatic attack. Potential metabolic reactions include:
Hydroxylation of the alkyl chain: This can occur at various positions along the octyl chain, leading to the formation of alcohol metabolites.
Oxidation of the phenyl ring: Aromatic hydroxylation can occur at the ortho, meta, or para positions of the phenyl group.
Beta-oxidation of the alkyl chain: The long alkyl chain could potentially undergo shortening through a process similar to fatty acid beta-oxidation.
These predictions are based on the known substrate specificities of major CYP isozymes and can be further investigated through in vitro metabolism studies using liver microsomes or recombinant CYP enzymes.
Computational Models for Elimination Pathway Propensity (Non-Human Specificity)
Computational models can also provide insights into the likely elimination pathways of a compound, although these are often general and not specific to a particular non-human species without specific model training. The elimination of a drug or compound from the body is a complex process involving metabolism and excretion.
Given the lipophilic nature of this compound, as indicated by its high LogP value, it is likely to undergo extensive metabolism to increase its water solubility before it can be efficiently excreted. nih.gov The metabolites, being more polar than the parent compound, would then be more readily eliminated through renal or biliary pathways.
Chemoinformatics and Database Mining for Triazole Analogues
Chemoinformatics and the mining of chemical databases are powerful tools for identifying structurally similar compounds, or analogues, which can provide valuable information about potential biological activities, toxicities, and other properties.
Several large-scale chemical databases can be queried for analogues of this compound. These include:
PubChem: A comprehensive database of chemical molecules and their activities against biological assays. A search for this compound (CID 175840288) in PubChem reveals a list of similar compounds based on 2D structural similarity. nih.gov
ChemSpider: A free chemical structure database providing fast access to over 100 million structures, properties, and associated data. chemspider.com
ChEMBL: A manually curated database of bioactive molecules with drug-like properties. It contains information on the binding of small molecules to protein targets, as well as their ADMET properties.
Mining these databases for analogues of this compound can be performed using various search strategies, including substructure searching, similarity searching, and keyword searching. For example, a substructure search for the 1H-1,2,4-triazole ring connected to an alkyl chain would retrieve a wide range of related compounds. The identified analogues can then be analyzed to understand structure-activity relationships (SAR) and to guide the design of new compounds with desired properties.
Advanced Analytical Methodologies for 1 8 Phenyloctyl 1h 1,2,4 Triazole Research
Spectroscopic Characterization in Research Studies
Spectroscopic methods are fundamental for determining the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of a molecule. For 1-(8-Phenyloctyl)-1H-1,2,4-triazole, ¹H NMR would be used to identify the protons on the triazole ring, the phenyloctyl chain, and the phenyl group. Similarly, ¹³C NMR would identify all the unique carbon atoms in the molecule.
However, a search for specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound did not yield any published research findings. While data exists for the parent 1,2,4-triazole (B32235) and other substituted derivatives, this information cannot be directly extrapolated to the specific compound . urfu.runih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. MS analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. HRMS would provide a highly accurate mass measurement, which is used to confirm the molecular formula.
Despite the importance of this technique, no published mass spectrometry or high-resolution mass spectrometry data for this compound could be located in the available literature.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, these techniques would be expected to show characteristic absorption bands for the C-H bonds of the alkyl chain and aromatic ring, the C=N and N-N bonds of the triazole ring, and the C=C bonds of the phenyl group.
A review of scientific databases did not uncover any specific IR or Raman spectra for this compound. While general characteristic frequencies for the 1,2,4-triazole ring system are known, specific data for the title compound is not available.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing aromatic rings or other chromophores. The analysis of this compound would likely reveal absorption maxima (λmax) related to the electronic systems of the triazole and phenyl rings.
No specific UV-Visible spectroscopic data for this compound has been reported in the searched scientific literature.
Chromatographic Separation and Quantification in Research Samples
Chromatographic techniques are crucial for the separation and quantification of a target compound from a mixture.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing an HPLC method for this compound would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve efficient separation and sensitive quantification.
A search for established HPLC methods specifically developed for the analysis of this compound in research samples did not yield any results. While there are published HPLC methods for the parent 1,2,4-triazole and its metabolites, these are not directly applicable to the much more lipophilic this compound. pharmainfo.inresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed for identification and purity assessment, provided the compound has sufficient volatility and thermal stability to traverse the GC system without degradation.
The behavior of 1,2,4-triazole derivatives in GC-MS analysis is significantly influenced by the nature of their substituents. dnu.dp.ua While specific studies on this compound are not widely available, research on other substituted 1,2,4-triazoles indicates that factors such as polarity and molecular weight, which are influenced by the substituents, play a crucial role in their chromatographic behavior. dnu.dp.ua The long C8 alkyl chain in the phenyloctyl group of the target compound suggests a relatively high boiling point, which would necessitate elevated temperatures for the GC injector and oven. The polarity of the compound, imparted by the triazole ring, can also affect peak shape and retention time. dnu.dp.ua Generally, increased polarity may lead to broader peaks and potentially require derivatization to improve chromatographic performance. dnu.dp.ua
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
Table 1: Hypothetical GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | Non-polar, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Detector | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 amu |
Note: This table presents hypothetical parameters based on the analysis of similar long-chain substituted heterocyclic compounds and would require optimization.
Chiral Chromatography for Enantiomeric Purity (if applicable)
Chirality is a key consideration for many biologically active molecules. The necessity of chiral chromatography for this compound would depend on its synthesis pathway and whether any stereogenic centers are present. In its basic structure, with an unsubstituted phenyloctyl chain attached to the N1 position of the triazole ring, the molecule is achiral. However, if substituents on the phenyloctyl chain or the triazole ring create a chiral center, or if the compound is synthesized from a chiral precursor, then enantiomers would exist.
For many triazole-based compounds, such as certain pesticides and antifungal agents, chiral separations are critical as enantiomers can exhibit different biological activities and toxicities. nih.govnih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for enantiomeric separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective for separating the enantiomers of a wide range of chiral triazole compounds. nih.govresearchgate.net
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation. researchgate.net
Table 2: Example Chiral HPLC Conditions for Triazole Derivatives
| Parameter | Condition | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govresearchgate.net |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) CSP | nih.gov |
| Mobile Phase | Varies, e.g., Methanol (B129727)/Ethanol (B145695)/2-Propanol mixtures | nih.gov |
| Detection | UV or Circular Dichroism (CD) | nih.govresearchgate.net |
Note: This table provides examples of conditions used for other chiral triazoles and would need to be adapted and optimized if this compound were found to be chiral.
X-Ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the analysis would reveal the planarity of the 1,2,4-triazole ring, which is a known characteristic of this heterocycle. wikipedia.org The C-N and N-N bond distances within the triazole ring are expected to be in the range of 132-136 picometers. wikipedia.org The crystal structure would also elucidate the conformation of the flexible phenyloctyl chain and how the molecules pack together in the crystal lattice, including any potential π-stacking interactions from the phenyl and triazole rings.
Studies on other 1-substituted 1,2,4-triazoles have provided valuable insights into their solid-state structures, showing, for instance, the planarity of the triazole ring and the orientation of the substituent group relative to the ring. rsc.orgresearchgate.netnih.gov
Table 3: Expected Crystallographic Data Parameters for a 1-Substituted-1,2,4-triazole
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a=10.84 Å, b=4.47 Å, c=20.44 Å, β=106.25° rsc.org |
| Triazole Ring N-N Bond Length | The distance between adjacent nitrogen atoms in the ring. | ~1.37 Å rsc.org |
| Triazole Ring C-N Bond Length | The distance between carbon and nitrogen atoms in the ring. | ~1.34 Å rsc.org |
Note: The example values are taken from a published structure of a different 1,2,4-triazole derivative rsc.org and are for illustrative purposes only.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)
In many research and industrial contexts, this compound may need to be identified and quantified within complex matrices such as biological fluids, environmental samples, or reaction mixtures. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for such tasks due to their high selectivity and sensitivity. sciex.comjapsonline.comnih.gov
LC-MS/MS combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. The LC system first separates the target analyte from other components in the sample. The eluent from the LC is then introduced into the mass spectrometer. In the MS/MS process, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity. sciex.com
The analysis of triazole derivatives by LC-MS/MS can be challenging due to their polarity and sometimes poor fragmentation efficiency. sciex.com However, methods have been successfully developed for various triazole compounds, including metabolites and antifungal drugs. sciex.comjapsonline.com The long phenyloctyl chain of this compound makes it well-suited for reversed-phase LC.
Table 4: Illustrative LC-MS/MS Method Parameters for a Triazole Derivative
| Parameter | Setting | Reference |
| LC System | UPLC or HPLC system | japsonline.commdpi.com |
| Column | Reversed-phase, e.g., C18 (e.g., 100 x 4.6 mm, 3 µm) | japsonline.com |
| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid or ammonium (B1175870) bicarbonate) | japsonline.com |
| MS System | Triple Quadrupole or QTRAP Mass Spectrometer | sciex.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | japsonline.com |
| MS/MS Transition | Precursor Ion (M+H)⁺ → Product Ion(s) | japsonline.com |
Note: This table outlines a general approach. The specific precursor/product ion transitions and LC gradient would need to be determined empirically for this compound.
Research Applications and Potential Areas of Exploration for 1 8 Phenyloctyl 1h 1,2,4 Triazole Non Clinical
Agrochemistry Research and Development
The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of modern agrochemicals due to its potent and broad-spectrum biological activities. nih.govrjptonline.org
Fungicidal Activity: 1,2,4-triazole derivatives are among the most important classes of fungicides used in agriculture. nih.gov They are known to be effective against a wide spectrum of phytopathogenic fungi. nih.gov The primary mode of action for many triazole fungicides is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. Research on novel triazole derivatives continues to yield compounds with high efficacy against various plant pathogens. For instance, certain synthesized 1,2,4-triazole derivatives have demonstrated significant in vitro activity against fungi like Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea, with some exhibiting potency comparable to commercial fungicides like difenoconazole. nih.govnih.gov
Herbicidal Activity: The 1,2,4-triazole ring is also a key component in several herbicides. researchgate.netresearchgate.net These compounds can act on various molecular targets within plants. For example, some triazole-based herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. bohrium.com Other mechanisms may also be involved. Studies on new synthetic 1,2,4-triazole derivatives have shown significant herbicidal effects against both monocotyledonous and dicotyledonous weeds. researchgate.netbohrium.com In laboratory settings, certain novel triazoles have demonstrated potent inhibition of weed growth, suggesting their potential as lead compounds for new herbicide development. nih.govresearchgate.net
The potential fungicidal and herbicidal activities of 1-(8-Phenyloctyl)-1H-1,2,4-triazole would need to be evaluated through a series of tests, including:
In vitro screening: Testing against a panel of economically important fungal pathogens and weed species.
Greenhouse trials: Assessing efficacy and selectivity on host plants and weeds under controlled conditions.
Field trials: Evaluating performance under real-world agricultural conditions.
Table 1: Examples of Fungicidal Activity for Structurally Related 1,2,4-Triazole Derivatives No specific data is available for this compound. The following table presents data for other research compounds to illustrate typical findings in this chemical class.
| Compound ID | Target Fungus | EC₅₀ (mg/L) | Source |
|---|---|---|---|
| 5a4 | Sclerotinia sclerotiorum | 1.59 | nih.govnih.gov |
| 5a4 | Phytophthora infestans | 0.46 | nih.govnih.gov |
| 5a4 | Rhizoctonia solani | 0.27 | nih.govnih.gov |
| 5b2 | Sclerotinia sclerotiorum | 0.12 | nih.govnih.gov |
| 4f | Exserohilum turcicum | 29.14 | mdpi.com |
Certain triazole compounds, most notably paclobutrazol, function as plant growth regulators (PGRs). researchgate.netwikipedia.org They act by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation. researchgate.netontosight.ai This inhibition leads to a more compact plant structure with shorter internodes, which can be beneficial in preventing lodging in cereal crops and improving the manageability of ornamental plants. wikipedia.orgontosight.ai Beyond growth retardation, these compounds can also enhance a plant's resilience to abiotic stresses such as drought and frost. wikipedia.orgnih.gov Given the presence of the triazole ring in This compound , it is plausible that it could exhibit plant growth regulatory effects. Investigations in this area would involve treating various plant species and observing effects on height, root development, and stress tolerance.
The environmental fate and behavior of triazole-based agrochemicals are of significant interest. nih.gov Studies on existing triazole fungicides have examined their persistence and degradation in soil and water. researchgate.net Factors such as soil type, pH, temperature, and microbial activity can influence the rate of degradation. While some triazoles can be persistent, they are generally considered to have reduced adverse environmental impact compared to older classes of fungicides due to their high selectivity and lower application rates. nih.gov Any potential agricultural use of This compound would necessitate thorough environmental impact studies to assess its persistence, mobility, and potential effects on non-target organisms in agricultural ecosystems.
Material Science Investigations
The unique electronic properties and coordination capabilities of the 1,2,4-triazole ring make it a valuable building block in material science.
The nitrogen atoms in the 1,2,4-triazole ring can act as electron donors, allowing them to coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials have potential applications in catalysis, gas storage, and as magnetic materials. The specific substituents on the triazole ring can influence the structure and properties of the resulting coordination complex. mdpi.com Researchers have synthesized various transition metal complexes using 1,2,4-triazole-based ligands, resulting in structures ranging from discrete mononuclear complexes to multidimensional polymers. mdpi.comnih.gov The phenyloctyl group in This compound could introduce interesting properties, such as increased solubility in organic solvents or self-assembly characteristics, making it a candidate for the synthesis of novel coordination materials.
While less common than their use in coordination chemistry, triazole derivatives can be incorporated into polymer backbones or as pendant groups. The synthesis of polymers containing triazole units could lead to materials with enhanced thermal stability, specific chemical functionalities, or unique photophysical properties. The synthesis of This compound itself would likely involve multi-step chemical reactions. organic-chemistry.orgresearchgate.net The resulting compound could then potentially be functionalized further to allow for polymerization, opening up avenues for the creation of novel polymeric materials.
Chemical Biology Probes and Tools
Development as Research Reagents for Biological Studies
There is currently no available research detailing the development or use of this compound as a specific research reagent for biological studies.
Scaffolds for Novel Chemical Entity Discovery (non-clinical)
While the 1,2,4-triazole nucleus is widely recognized as a privileged scaffold in medicinal chemistry for the discovery of novel bioactive molecules, there is no specific research available that utilizes this compound as a starting scaffold for the discovery of new non-clinical chemical entities. The general strategy of modifying the 1,2,4-triazole core to explore new chemical space is a common approach in drug discovery.
Enzyme Inhibitor Design and Optimization (Research Focus)
The 1,2,4-triazole ring is a key component in many enzyme inhibitors. Its nitrogen atoms can coordinate with metal ions in enzyme active sites, and the ring structure can participate in various non-covalent interactions. However, there are no specific studies that focus on the design and optimization of this compound as an enzyme inhibitor. Research in this area tends to focus on other derivatives of the 1,2,4-triazole family.
No Scientific Data Available for this compound
Following a comprehensive search of scientific literature and environmental databases, it has been determined that there is no available scientific information regarding the environmental fate and biotransformation of the specific chemical compound This compound .
Extensive searches were conducted to locate data pertaining to the degradation pathways, photodegradation, hydrolytic stability, microbial biotransformation, and uptake in non-target organisms for this particular compound. These searches yielded no specific results for this compound.
The available research on the environmental fate of triazole compounds focuses on widely used fungicides such as fluconazole (B54011), tebuconazole, and epoxiconazole, or on the parent 1,2,4-triazole ring itself. The presence of the 8-phenyloctyl side chain in the requested compound would significantly influence its chemical and physical properties, including its persistence, mobility, and degradation pathways in the environment. Therefore, data from other triazole compounds cannot be extrapolated to accurately describe the environmental behavior of this compound.
Due to the complete absence of specific research findings, it is not possible to generate a scientifically accurate article that adheres to the requested outline. The creation of content on the following topics for this specific compound would be speculative and without a factual basis:
Environmental Fate and Biotransformation Studies of 1 8 Phenyloctyl 1h 1,2,4 Triazole
Uptake and Metabolism in Non-Target Organisms (e.g., Aquatic Invertebrates, Plants)
Without dedicated scientific studies on 1-(8-Phenyloctyl)-1H-1,2,4-triazole, any discussion of its environmental fate would be unfounded. Consequently, the request to generate an article with detailed research findings and data tables for this compound cannot be fulfilled at this time.
Environmental Monitoring and Residue Analysis in Research Samples
Comprehensive searches of scientific literature and environmental databases did not yield specific research findings or data on the environmental monitoring and residue analysis of the chemical compound this compound. Studies detailing its presence, detection methods, and residue levels in environmental matrices such as soil, water, or sediment are not publicly available.
While extensive research exists for the general class of triazole fungicides and their common metabolites—such as 1,2,4-triazole (B32235) (TRZ), 1,2,4-triazole alanine (B10760859) (TA), and 1,2,4-triazole acetic acid (TAA)—this body of work does not specifically address the unique compound with the 8-phenyloctyl substituent. eurl-pesticides.eunih.goveurl-pesticides.eu The environmental behavior and analytical detection of triazole derivatives are known to be highly dependent on the specific chemical structure of the parent compound. mdpi.com
Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the sensitive detection of triazole fungicide residues and their metabolites in various environmental and food samples. eurl-pesticides.eunih.gov These methods are often validated with specific limits of detection (LOD) and limits of quantification (LOQ) for target analytes. For instance, a validated method for 1,2,4-triazole in water established an LOQ of 0.05 µg/kg and an LOD of 0.013 µg/kg. epa.gov Similarly, in soil, quantification limits for 1,2,4-triazole have been reported at 1.1 µg/kg. nih.govresearchgate.net However, without specific studies on this compound, these values cannot be directly extrapolated.
The persistence and mobility of triazole compounds in the environment are of significant interest. epa.govnih.govacs.org The 1,2,4-triazole ring itself is known for its relative stability. eurl-pesticides.eu However, the long phenyloctyl side chain of this compound would significantly alter its physicochemical properties, such as its octanol-water partition coefficient, and thus its environmental fate and transport compared to smaller, more polar triazole metabolites.
Detailed Research Findings:
No peer-reviewed studies containing specific data on the detection or concentration of this compound in environmental research samples could be identified.
Data Tables:
Due to the absence of research data, no data tables can be generated for the environmental monitoring and residue analysis of this compound.
Future Perspectives and Emerging Research Directions for 1 8 Phenyloctyl 1h 1,2,4 Triazole
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Biocatalysis)
The synthesis of 1,2,4-triazole (B32235) derivatives is increasingly benefiting from advanced methodologies that offer greater efficiency, safety, and sustainability. rsc.orgnih.gov Future synthesis of 1-(8-Phenyloctyl)-1H-1,2,4-triazole could significantly improve by adopting these modern techniques.
Flow Chemistry: Continuous flow reactors present a powerful tool for the synthesis of triazole libraries. rsc.orgresearchgate.net This technology allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purity. nih.gov For a molecule like this compound, a flow process could streamline the multi-step synthesis, potentially involving the Einhorn–Brunner or Pellizzari reactions for the triazole core formation, followed by alkylation with the 8-phenyloctyl group. wikipedia.org A key advantage is the ability to safely handle potentially hazardous intermediates in a closed system and to readily scale up production. nih.gov
Biocatalysis: The use of enzymes in organic synthesis is gaining traction due to the mild reaction conditions and high selectivity they offer. conicet.gov.ar While direct enzymatic synthesis of the 1,2,4-triazole ring is less common, biocatalysis could be employed to create chiral precursors or to selectively modify the phenyloctyl chain of this compound. This could lead to the development of enantiomerically pure derivatives with potentially enhanced biological activity.
Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis
| Methodology | Potential Advantages for this compound Synthesis | Challenges |
|---|---|---|
| Conventional Batch Synthesis | Well-established procedures. | Longer reaction times, potential for side products, scalability issues. |
| Flow Chemistry | Improved safety, higher yields, easier scalability, precise control over reaction conditions. rsc.orgnih.gov | Initial setup cost, potential for clogging with solid reagents. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. conicet.gov.ar | Limited enzyme availability for specific reactions, potential for low reaction rates. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. rsc.org | Potential for localized overheating, scalability can be a challenge. |
Exploration of Novel Biological Targets and Pathways Beyond Known Triazole Actions
The 1,2,4-triazole nucleus is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govmdpi.com While the specific biological profile of this compound is not extensively documented, its structure suggests potential for new therapeutic applications.
Future research should focus on screening this compound against a diverse array of biological targets. The long phenyloctyl chain imparts significant lipophilicity, which could facilitate membrane interactions and transport into cells, potentially targeting intracellular proteins or organelles. Investigations could explore its potential as an antimicrobial agent, particularly against drug-resistant strains where new mechanisms of action are urgently needed. frontiersin.orgnih.gov Furthermore, its structural resemblance to certain signaling lipids could warrant investigation into its effects on lipid metabolism and signaling pathways. The anti-inflammatory potential is another promising avenue, as many triazole derivatives have shown efficacy in this area. mdpi.com
Table 2: Potential Biological Activities for Investigation
| Potential Activity | Rationale | Possible Targets |
|---|---|---|
| Antimicrobial | Triazole core is a known antimicrobial pharmacophore; lipophilic tail may enhance membrane disruption. frontiersin.org | Bacterial cell walls, fungal ergosterol (B1671047) biosynthesis, viral replication enzymes. |
| Anticancer | Many triazole derivatives exhibit cytotoxic effects against cancer cell lines. nih.govbenthamdirect.com | Tubulin polymerization, protein kinases, apoptosis pathways. |
| Anti-inflammatory | Triazole compounds have been shown to modulate inflammatory responses. mdpi.com | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), pro-inflammatory cytokine production. |
| Neurological | Some triazoles act as anticonvulsants or anxiolytics. nih.gov | Ion channels, neurotransmitter receptors. |
Development of Advanced Computational Models for Predictive Research
Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of new molecules. For this compound, in silico methods can predict its physicochemical properties, potential biological activities, and metabolic fate.
Molecular docking studies can be employed to screen the compound against libraries of known protein targets, identifying potential binding interactions and guiding experimental testing. Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related triazole derivatives to correlate structural features with biological activity, allowing for the rational design of more potent analogs. Furthermore, molecular dynamics simulations can provide insights into the behavior of the molecule in biological environments, such as its interaction with lipid bilayers or its conformational flexibility when binding to a target.
Sustainable and Green Chemical Approaches in Triazole Research
The principles of green chemistry are becoming increasingly important in chemical synthesis. rsc.org Future research on this compound should prioritize the use of environmentally benign solvents, catalysts, and energy sources. nih.govconsensus.app
The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can significantly reduce waste and improve efficiency. frontiersin.org The use of water or biodegradable solvents like Cyrene™ as the reaction medium is a promising green alternative to traditional organic solvents. consensus.appnih.gov Furthermore, exploring catalyst-free reactions, potentially initiated by microwave irradiation, can eliminate the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. rsc.org
Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology and Material Science
The unique amphiphilic nature of this compound, with its polar triazole ring and nonpolar phenyloctyl tail, makes it an intriguing candidate for interdisciplinary research.
Chemical Biology: This compound could be developed as a chemical probe to study biological processes. For example, by attaching a fluorescent tag, it could be used to visualize cellular membranes or to track its distribution within an organism. Its potential to interact with specific proteins could be harnessed to develop new diagnostic tools or to elucidate the function of uncharacterized proteins.
Material Science: The 1,2,4-triazole moiety is known to be a component in various functional materials, including corrosion inhibitors, ionic liquids, and polymers for light-emitting devices. lifechemicals.com The self-assembly properties of this compound could be investigated for the formation of micelles, vesicles, or liquid crystals. These organized structures could have applications in drug delivery, nanotechnology, or as novel surfactants. The ability of the triazole ring to coordinate with metal ions also opens up possibilities for creating new metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. lifechemicals.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(8-Phenyloctyl)-1H-1,2,4-triazole, and what challenges arise during alkyl chain elongation?
- Methodology : The synthesis of 1,2,4-triazole derivatives with long alkyl chains typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like penconazole (1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole) are synthesized via reacting triazole with halogenated intermediates under reflux . Challenges include steric hindrance from the octyl chain and ensuring regioselectivity. Column chromatography (e.g., silica gel with methylene chloride/methanol mixtures) is critical for purification .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use elemental analysis (deviation ≤ ±0.4%) and spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and octyl chain (δ 1.2–1.6 ppm for methylene groups) .
- Mass spectrometry : Confirm molecular weight (e.g., via NIST spectral databases for triazole analogs) .
Q. What solvents are optimal for dissolving this compound in experimental settings?
- Methodology : Polar aprotic solvents like DMSO or DMF are effective for triazole derivatives. For example, 1,2,4-triazole-1-acetic acid derivatives dissolve well in chlorobenzene during synthesis . Solubility tests should precede biological assays to avoid precipitation .
Advanced Research Questions
Q. How does the octylphenyl substituent influence the compound’s physicochemical properties (e.g., logP, pKa)?
- Methodology :
- logP : The octyl chain increases hydrophobicity, measured via shake-flask or HPLC methods. Compare with analogs like 1-(phenylmethyl)-1H-1,2,4-triazole (logP ~2.1) .
- pKa : Triazole derivatives exhibit pKa values between 2.5–4.5 in aqueous media. Solvent polarity impacts protonation states; use potentiometric titration in 47 solvents for accuracy .
Q. What computational strategies predict the bioactivity of this compound against fungal targets?
- Methodology :
- Docking studies : Model interactions with fungal cytochrome P450 enzymes (e.g., CYP51), as seen in penconazole’s fungicidal mechanism .
- DFT calculations : Analyze electron distribution in the triazole ring to predict nucleophilic attack sites .
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodology :
- Dose-response curves : Test across concentrations (µM–mM) to identify non-linear effects.
- Metabolite profiling : Use LC-MS to detect degradation products (e.g., sulfonyl or acetylated derivatives) that may alter activity .
Q. What environmental fate studies are relevant for assessing the ecotoxicity of this compound?
- Methodology :
- Hydrolysis/photolysis : Monitor degradation under UV light (λ = 254 nm) and varying pH.
- Soil adsorption : Use batch equilibrium tests to measure Koc values; compare with tetrafluoroethoxy triazole analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
